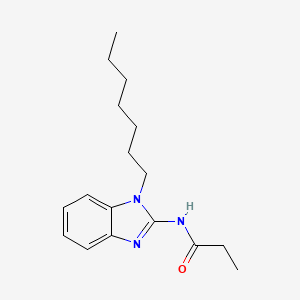
N-(1-heptylbenzimidazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-heptylbenzimidazol-2-yl)propanamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The heptyl group attached to the benzimidazole ring enhances the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-heptylbenzimidazol-2-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to introduce the heptyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(1-heptylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the amide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学研究应用
N-(1-heptylbenzimidazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
作用机制
The mechanism of action of N-(1-heptylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function and leading to the observed biological effects.
相似化合物的比较
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant activity.
N-(1-allyl-1H-benzimidazol-2-yl)methylpropanamide: Investigated for its antimicrobial properties.
Uniqueness
N-(1-heptylbenzimidazol-2-yl)propanamide is unique due to the presence of the heptyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds. This structural feature may allow for better interaction with biological membranes and targets, making it a promising candidate for further research and development.
属性
CAS 编号 |
371951-34-7 |
|---|---|
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-(1-heptylbenzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-6-7-10-13-20-15-12-9-8-11-14(15)18-17(20)19-16(21)4-2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,18,19,21) |
InChI 键 |
XQLLJACJXNKEBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1C2=CC=CC=C2N=C1NC(=O)CC |
溶解度 |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


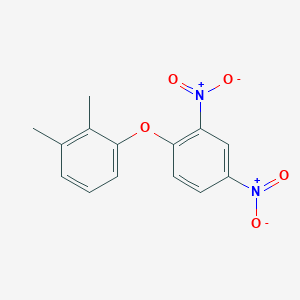
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
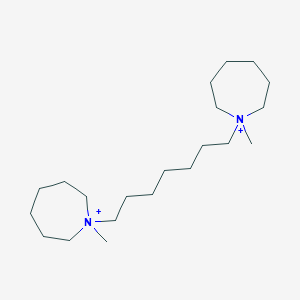
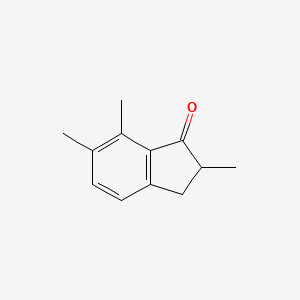

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
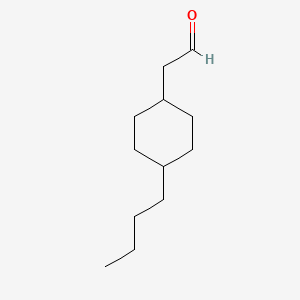
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
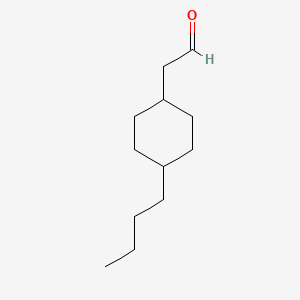

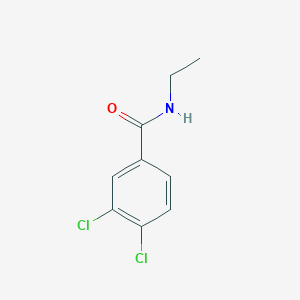
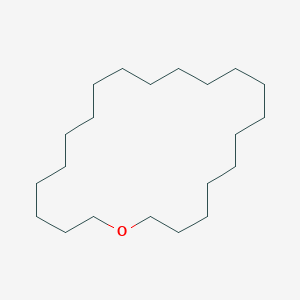

![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
